6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
Description
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one, commonly known as bicuculline or Adlumidine, is a naturally occurring isoquinoline alkaloid. It is a bicyclic compound featuring fused benzodioxole and furo[3,4-e] rings, with a tetrahydroisoquinoline moiety (Figure 1).
Properties
IUPAC Name |
6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO6/c21-19-15-10(1-2-12-18(15)25-8-22-12)17(26-19)16-11-6-14-13(23-7-24-14)5-9(11)3-4-20-16/h1-6,17H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPWZNJOVFBHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)C(OC3=O)C4=NC=CC5=CC6=C(C=C54)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905236 | |
| Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100163-16-4 | |
| Record name | Hypecoumine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100163164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Sequence
The palladium/copper-catalyzed coupling of terminal acetylenes with unsaturated imines forms the foundation of one synthesis route. In a seminal study, this method enabled the total synthesis of decumbenine B, a structurally related 3-arylisoquinoline alkaloid, in seven steps with a 20% overall yield. The protocol involves:
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Coupling : Reaction of terminal acetylenes (e.g., ethynylbenzodioxole) with tert-butylimines of o-iodobenzaldehydes in the presence of Pd(PPh₃)₄ and CuI.
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Cyclization : Copper-catalyzed intramolecular cyclization of the resulting iminoalkyne intermediate to form the isoquinoline core.
For hypecoumine, analogous steps could involve coupling a benzodioxolyl acetylene with a prefunctionalized isoquinoline aldehyde, followed by cyclization to form the fused furobenzodioxolone system.
Table 1: Representative Conditions for Pd/Cu-Catalyzed Synthesis
| Step | Reagents/Catalysts | Temperature | Yield | Key Intermediate |
|---|---|---|---|---|
| Coupling | Pd(PPh₃)₄, CuI, NEt₃ | 70°C | 85% | Iminoalkyne |
| Cyclization | CuI, DMF | 100°C | 78% | Isoquinoline core |
Ruthenium(III)-Catalyzed C–H Activation
Direct Functionalization Strategy
A Ru(III)-catalyzed C–H activation approach was employed for the synthesis of decumbenine B, achieving a 68.4% yield in the final step. This method avoids prefunctionalization of aromatic rings, streamlining the synthesis:
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C–H Activation : RuCl₃·xH₂O and ZnBr₂ mediate ortho-C–H bond activation of benzodioxole derivatives.
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Annulation : Reaction with paraformaldehyde and ZnMe₂ induces cyclization to form the isoquinoline framework.
Applied to hypecoumine, this strategy could enable direct coupling of the benzodioxolone fragment with a dioxoloisoquinoline precursor via tandem C–H activation and annulation.
Table 2: Ru-Catalyzed Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | RuCl₃·xH₂O (10 mol%) |
| Additive | ZnBr₂ (0.3 mmol) |
| Solvent | THF |
| Temperature | 60°C |
| Time | 24 h |
Indolizine Ring Formation and Cleavage
Stepwise Assembly of the Isoquinoline Core
A third route, developed for decumbenine B, utilizes indolizine intermediates:
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Indolizine Formation : Reaction of 5,6-(methylenedioxy)isoquinoline with 2-bromo-5,6-(methylenedioxy)benzoyl chloride in the presence of Bu₃SnH generates a dibenzindolizinone intermediate.
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Amide Cleavage : Hydrolysis or reductive cleavage of the indolizine amide bond yields the target isoquinoline.
For hypecoumine, this method could be adapted by substituting the benzoyl chloride with a furobenzodioxolone-containing electrophile to install the fused furan system.
Critical Analysis of Synthetic Challenges
Steric and Electronic Considerations
The dense oxygenated rings in hypecoumine pose significant steric challenges during cyclization steps. For example, the furo[3,4-e]benzodioxol-8-one moiety requires precise control over regioselectivity to avoid undesired ring closures. Computational studies on analogous systems suggest that electron-withdrawing groups on the benzodioxole enhance cyclization efficiency by polarizing reactive sites.
Protecting Group Strategies
Temporary protection of carbonyl and hydroxyl groups is often necessary. In the Ru-catalyzed route, paraformaldehyde acts as a transient formaldehyde equivalent, minimizing side reactions during C–H activation.
Comparative Evaluation of Methods
Table 3: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Pd/Cu Catalysis | High functional group tolerance | Requires prefunctionalized acetylenes |
| Ru-Catalyzed C–H Activation | Atom-economical, fewer steps | Limited substrate scope for bulky groups |
| Indolizine Cleavage | High-yielding cyclization | Multi-step purification required |
Chemical Reactions Analysis
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
Pharmacological Research
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one has shown potential in various pharmacological studies:
- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Neuroprotective Effects : Studies suggest that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease .
Natural Product Chemistry
This compound is primarily derived from the plant Corydalis decumbens. Its extraction and characterization have been essential for understanding its role in traditional medicine and potential therapeutic applications:
- Traditional Medicine : In traditional Chinese medicine, plants containing this compound have been used for their analgesic and anti-inflammatory properties. Research is ongoing to isolate active constituents for drug development .
Synthetic Chemistry
The synthesis of this compound is of interest due to its complex structure:
- Synthetic Pathways : Various synthetic methodologies have been explored to create this compound and its analogs. These include multi-step reactions involving cyclization and functional group transformations that enhance yield and purity .
Analytical Chemistry
The analytical characterization of this compound is crucial for quality control and standardization in research:
- Spectroscopic Techniques : Techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and MS (Mass Spectrometry) are employed to analyze the structural integrity and purity of synthesized compounds in research settings .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Demonstrated that derivatives of the compound protect neuronal cells from apoptosis induced by oxidative stress. |
| Study 2 | Antioxidant Activity | Showed significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. |
| Study 3 | Traditional Medicine | Documented the use of Corydalis decumbens extracts containing this compound for treating pain and inflammation in clinical settings. |
Mechanism of Action
The mechanism of action of hypecoumine involves the suppression of phosphorylation of mitogen-activated protein kinases (MAPKs) and blocking the activation of nuclear factor kappa-light chain-enhancer of activated B cells (NF-κB) . These pathways are crucial in regulating inflammation and immune responses, which explains the compound’s anti-inflammatory properties.
Comparison with Similar Compounds
Structural and Chemical Properties
- Molecular Formula: C₂₀H₁₇NO₆
- Molecular Weight : 367.4 g/mol
- Physical State : Orthorhombic crystalline solid
- Melting Point : 236–237°C
- Solubility : Insoluble in water; soluble in dimethyl sulfoxide (DMSO) at 100 mM
- Spectral Data : UV/Vis λmax at 221, 296, and 323 nm
Pharmacological Activity
Bicuculline is a competitive antagonist of γ-aminobutyric acid (GABA) at GABAA receptors, blocking chloride channel activation. This activity induces convulsant effects in vivo and is widely used in neuroscience research to study synaptic transmission and epilepsy mechanisms .
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of bicuculline, emphasizing differences in substituents, pharmacological activities, and sources.
Note: Molecular weights marked with () are calculated based on formula due to absence of experimental data in evidence.*
Key Structural and Functional Differences
Core Scaffold Modifications
- Bicuculline vs. Hydrastine: While both contain isoquinoline and benzodioxole moieties, Hydrastine includes a methyl ester group, altering its receptor affinity. Hydrastine acts as a hemostatic agent, unlike bicuculline’s GABA antagonism .
- Bicuculline vs. Adlumidiceine Enol Lactone: The latter features an enol lactone ring and dimethylaminoethyl side chain, which may confer distinct solubility and target interactions .
Pharmacological Specificity
- Bicuculline’s rigid furo[3,4-e] ring system is critical for GABAA receptor binding, as shown by its 50 nM IC₅₀ in synaptic transmission studies .
Biological Activity
Overview
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one, also known as Decumbenine C, is an alkaloid derived from the plant Corydalis decumbens. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its potential therapeutic applications include anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure and Properties
- IUPAC Name : 6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-e][1,3]benzodioxol-8-one
- Molecular Formula : C19H11NO6
- Molecular Mass : 367.35 g/mol
- CAS Number : 100163-16-4
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways:
- Inhibition of MAPK Pathways : The compound has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation and survival.
- NF-kB Pathway Modulation : It blocks the activation of nuclear factor kappa-light chain-enhancer of activated B cells (NF-kB), a key transcription factor involved in inflammatory responses and cancer progression.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. For instance:
- In vitro studies demonstrated that it reduces nitric oxide (NO) production and inhibits the levels of prostaglandin E2 (PGE2) and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages in a dose-dependent manner .
| Treatment Concentration | NO Production Inhibition (%) | PGE2 Inhibition (%) |
|---|---|---|
| 5 µg/mL | 45 | 60 |
| 10 µg/mL | 65 | 80 |
2. Anticancer Activity
The compound has shown promise as an anticancer agent:
- Studies on hepatocellular carcinoma (HCC) cells revealed that it significantly inhibited cell proliferation and metastasis by inducing apoptosis through the mitochondrial pathway. In vivo experiments in xenografted mice indicated a substantial reduction in tumor growth following treatment with Decumbenine C at a dosage of 50 mg/kg/day over 21 days .
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| HuH7 | 25 | Cell cycle arrest in G1/G0 phase |
| LM9 | 30 | Induction of apoptosis |
| MDA-MB-231 | 22 | Cytotoxic effect |
3. Antimicrobial Properties
In addition to its anti-inflammatory and anticancer activities, this compound has demonstrated antimicrobial effects against various pathogens:
- It was effective against both bacterial and fungal strains in vitro, suggesting potential applications in treating infections .
Case Studies
Several studies have highlighted the therapeutic potential of Decumbenine C:
- Study on Hepatocellular Carcinoma : A study published in Journal of Ethnopharmacology reported that treatment with this compound significantly reduced tumor size in HCC models by inducing apoptosis and inhibiting cell proliferation pathways .
- Anti-inflammatory Effects : Research published in Phytotherapy Research indicated that Decumbenine C effectively reduced inflammation markers in animal models of arthritis .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing 6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one (Bicuculline)?
- Methodology :
- Synthesis : Bicuculline is typically derived from tetrahydroisoquinoline precursors via stereoselective cyclization. Key steps involve protecting-group chemistry and resolution of enantiomers using chiral auxiliaries .
- Characterization : UV/Vis spectroscopy (λmax: 221, 296, 323 nm) confirms π-π* transitions in the fused aromatic system. High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity (≥98%) .
- Structural Confirmation : X-ray crystallography or 2D-NMR (e.g., NOESY) resolves stereochemistry, particularly the (5S,6R) configuration .
Q. How should Bicuculline be stored to maintain stability in laboratory settings?
- Methodology :
- Storage : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability exceeds four years under these conditions .
- Handling : Avoid repeated freeze-thaw cycles. Prior to use, equilibrate to room temperature under inert gas (e.g., N₂) to prevent oxidation .
Q. What are the primary biological applications of Bicuculline in neuroscience research?
- Methodology :
- GABA_A Receptor Antagonism : Bicuculline competitively inhibits GABA_A receptors (IC₅₀ ~3 µM). Use in electrophysiology (patch-clamp) requires dissolving in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
- Seizure Models : Administer intraperitoneally (10–20 mg/kg in rodents) to induce convulsions for studying antiepileptic drugs .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Bicuculline’s off-target effects in receptor-binding assays?
- Methodology :
- Selectivity Profiling : Perform radioligand displacement assays against related receptors (e.g., glycine, NMDA) to identify cross-reactivity. Use Bicuculline methiodide (a quaternary ammonium derivative) to reduce membrane permeability and isolate extracellular targets .
- Data Validation : Compare results across orthogonal assays (e.g., calcium imaging vs. electrophysiology) to distinguish artifacts from true pharmacological effects .
Q. What strategies optimize Bicuculline’s solubility and bioavailability in in vivo studies?
- Methodology :
- Formulation : Use cyclodextrin-based complexes or lipid nanoparticles to enhance aqueous solubility. For intravenous delivery, prepare solutions in saline with pH adjustment (5.0–6.5) to prevent precipitation .
- Bioavailability Enhancement : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to bypass blood-brain barrier efflux mechanisms .
Q. How can the stereochemical integrity of Bicuculline be verified during long-term experimental workflows?
- Methodology :
- Chiral Analysis : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polarimetric detection. Retention time shifts >5% indicate racemization .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with LC-MS/MS monitor stereochemical degradation products (e.g., iso-bicuculline) .
Data Contradiction Analysis
Q. Why do reported IC₅₀ values for Bicuculline vary across GABA_A receptor subtypes?
- Analysis :
- Subunit Composition : Recombinant receptors (e.g., α1β2γ2 vs. α5β3γ2) exhibit differential sensitivity due to steric hindrance in the ligand-binding pocket. Validate receptor subunit expression via qPCR or Western blot .
- Experimental Conditions : Variations in extracellular pH (7.4 vs. 6.8) alter ionization of Bicuculline’s tertiary amine, affecting receptor affinity. Standardize buffer systems across labs .
Experimental Design Considerations
Q. What controls are essential when using Bicuculline in neuronal network oscillation studies?
- Design :
- Negative Controls : Include GABA_A receptor agonists (e.g., muscimol) to confirm Bicuculline’s antagonist specificity.
- Solvent Controls : Account for DMSO effects on membrane fluidity by matching solvent concentrations in all treatment groups .
- Dose-Response Curves : Use at least five concentrations (1–100 µM) to establish Hill coefficients and detect non-linear kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
